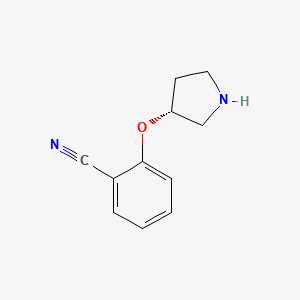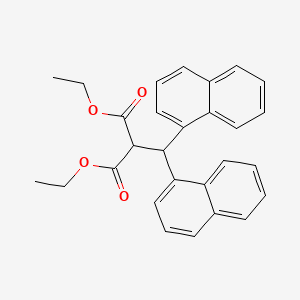
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a naphthyridine core fused with an oxazole ringThe presence of the naphthyridine moiety imparts unique photochemical and biological properties, making it a valuable scaffold for drug development and other scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves multicomponent reactions (MCRs) and cyclization processes. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound may involve scalable MCRs under controlled conditions to ensure high yield and purity. The use of microwave irradiation and metal-catalyzed synthesis can enhance reaction efficiency and reduce production costs .
化学反応の分析
Types of Reactions
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions include various substituted naphthyridine-oxazole derivatives, which can exhibit distinct biological and photochemical properties .
科学的研究の応用
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it can enhance the transcriptional activity of signal transducer and activator of transcription 1 (STAT1), leading to antiproliferative and proapoptotic effects in cancer cells . The compound increases the duration of STAT1 tyrosine phosphorylation in response to interferon-gamma (IFN-γ), thereby enhancing STAT1-dependent gene activation .
類似化合物との比較
Similar Compounds
2-(1,8-Naphthyridin-2-yl)phenol: Another naphthyridine derivative known for its STAT1-enhancing properties.
1,5-Naphthyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms, leading to distinct chemical and biological properties.
Uniqueness
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to its fused oxazole ring, which imparts additional stability and reactivity. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
2-(1,8-naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H15N3O/c1-9(2)12-8-18-14(17-12)11-6-5-10-4-3-7-15-13(10)16-11/h3-7,9,12H,8H2,1-2H3 |
InChIキー |
MXGVSUNPVBKRCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


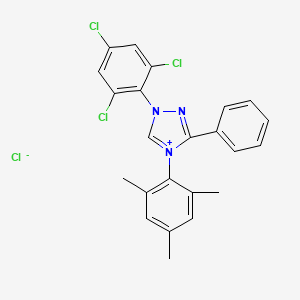
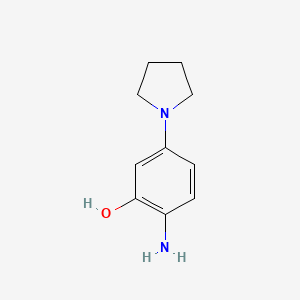

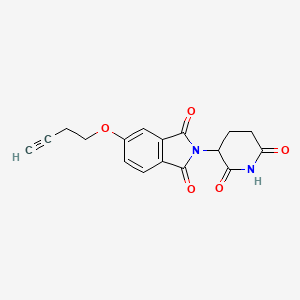

![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
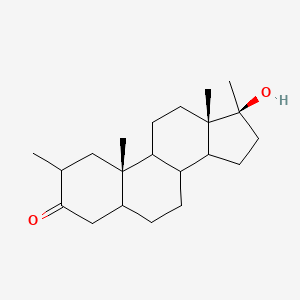
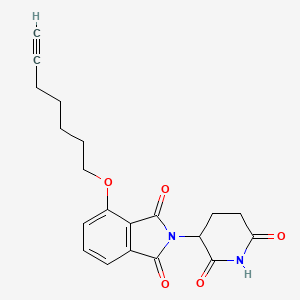



![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
